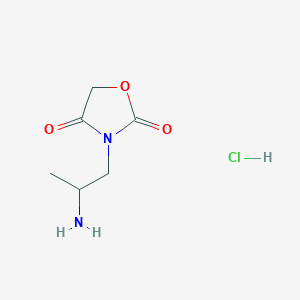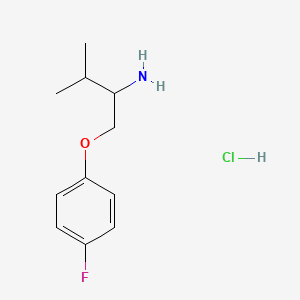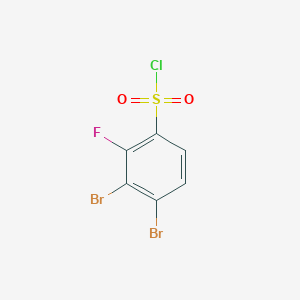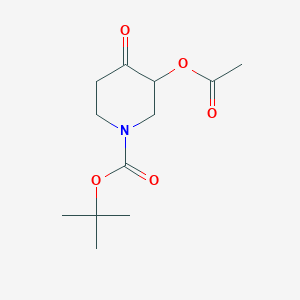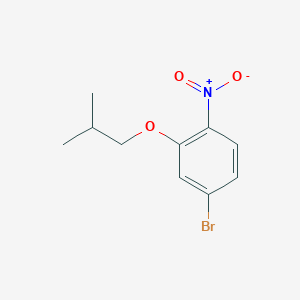
4-Bromo-2-isobutoxy-1-nitro-benzene
Vue d'ensemble
Description
4-Bromo-2-isobutoxy-1-nitro-benzene (4-B2IBN) is a brominated nitrobenzene compound that has a wide range of applications in the scientific research field. It is a relatively new compound that has been gaining popularity in recent years due to its unique properties. 4-B2IBN has been used in a variety of applications, including as a synthetic intermediate for the synthesis of other compounds, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Gas Chromatography Separation
A study by Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene. This study highlighted the effectiveness of nonpolarity columns for best resolution, quantifying compounds by normalization method with relative standard deviation between 0.46% and 1.13% (Jiang Qin, 2005).
Ozone-mediated Nitration
Research by Hitomi Suzuki and Tadashi Mori (1994) explored the ozone-mediated nitration of chloro- and bromo-benzenes with nitrogen dioxide at low temperatures. This process yielded nitro derivatives with high ortho-directing trends, providing insights into the reactivity and selectivity of nitration reactions involving halogenated benzenes (Hitomi Suzuki & Tadashi Mori, 1994).
Syntheses of Dimethylstilbenes
A study conducted in 1961 by Y. Nagai described the preparation of various dimethylstilbenes, including 4-bromo-4'-nitro-dimethylstilbene, showcasing methodologies relevant to synthesizing substituted stilbenes which could be extrapolated to the synthesis or study of 4-Bromo-2-isobutoxy-1-nitro-benzene (Y. Nagai, 1961).
Spectrophotometric Determination of Anionic Surfactants
K. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide for determining anionic surfactants in river waters. This study could provide a framework for the analytical applications of nitro-substituted bromo-benzenes in environmental chemistry (K. Higuchi et al., 1980).
Mécanisme D'action
Mode of Action
These radical anions react via a DISP type mechanism, leading to the formation of the nitrobenzene radical anion and bromide ions . This suggests that 4-Bromo-2-isobutoxy-1-nitro-benzene may also form reactive intermediates that interact with its targets.
Result of Action
The formation of reactive intermediates, as suggested by studies on related compounds , could lead to various downstream effects depending on the specific targets and biochemical pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-isobutoxy-1-nitro-benzene. For instance, the reactivity of related compounds has been shown to change in different solvents . Therefore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other molecules.
Propriétés
IUPAC Name |
4-bromo-2-(2-methylpropoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-5-8(11)3-4-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOOAPIKOIGIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isobutoxy-1-nitro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

